molecular formula C9H9BrClFN2O B2788266 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea CAS No. 2168111-87-1

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea

Cat. No.: B2788266
CAS No.: 2168111-87-1
M. Wt: 295.54
InChI Key: PQURGMYNNPSLNF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 3-bromo-4-fluoroaniline with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3-Bromo-4-fluorophenyl)-3-(2-chloroethyl)urea is unique due to its specific combination of halogen substitutions and the presence of both urea and chloroethyl groups

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-(2-chloroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFN2O/c10-7-5-6(1-2-8(7)12)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQURGMYNNPSLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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